Epi-dihydrophaseic acid

stereochemistry epimer separation TLC polarity

Epi-dihydrophaseic acid (epi-DPA) is a stereochemically distinct sesquiterpenoid catabolite in the 8′-hydroxylation pathway of abscisic acid (ABA) metabolism. It is a cyclic ether formally derived from phaseic acid (PA) by reduction of the 4′-keto group such that the two hydroxyl groups occupy the same face of the 6-membered ring, yielding the less polar epimer relative to dihydrophaseic acid (DPA).

Molecular Formula C15H22O5
Molecular Weight 282.33 g/mol
Cat. No. B1244794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpi-dihydrophaseic acid
Molecular FormulaC15H22O5
Molecular Weight282.33 g/mol
Structural Identifiers
SMILESCC(=CC(=O)O)C=CC1(C2(CC(CC1(OC2)C)O)C)O
InChIInChI=1S/C15H22O5/c1-10(6-12(17)18)4-5-15(19)13(2)7-11(16)8-14(15,3)20-9-13/h4-6,11,16,19H,7-9H2,1-3H3,(H,17,18)/b5-4+,10-6-/t11-,13-,14-,15+/m1/s1
InChIKeyXIVFQYWMMJWUCD-FJBUYRLMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epi-Dihydrophaseic Acid: A Stereochemically Defined ABA Catabolite for Plant Hormone Research and Metabolite Profiling


Epi-dihydrophaseic acid (epi-DPA) is a stereochemically distinct sesquiterpenoid catabolite in the 8′-hydroxylation pathway of abscisic acid (ABA) metabolism. It is a cyclic ether formally derived from phaseic acid (PA) by reduction of the 4′-keto group such that the two hydroxyl groups occupy the same face of the 6-membered ring, yielding the less polar epimer relative to dihydrophaseic acid (DPA) [1]. Its molecular formula is C₁₅H₂₂O₅ (monoisotopic mass 282.1467 Da) and it is classified as an α,β-unsaturated monocarboxylic acid and a 6-hydroxy monocarboxylic acid [2]. Unlike its more abundant epimer DPA, epi-DPA exhibits highly tissue-specific accumulation patterns and a distinct biosynthetic origin that cannot be inferred from total DPA measurements, making its independent procurement essential for accurate ABA pathway analysis [3].

Stereochemically defined cis-diol epimer for ABA catabolite profiling
Essential authentic standard for LC–MS/MS peak assignment in plant extracts
Supports PA 4′-reductase stereospecificity and enzyme kinetics research

Why Dihydrophaseic Acid (DPA) Cannot Substitute for Epi-Dihydrophaseic Acid in Analytical and Functional Studies


Epi-DPA and DPA are epimers at the 4′-position of the 6-oxabicyclo[3.2.1]octane ring system and are not interchangeable analytical standards or biological proxies. The two compounds are formed separately from PA by PA 4′-reductase and cannot be interconverted under physiological or standard extraction conditions [1]. Endogenous epi-DPA abundance is not a fixed fraction of DPA: in Phaseolus vulgaris shoots, endogenous epi-DPA constitutes only 1–2% of DPA content, yet in apple (Malus sylvestris var. domestica) pulp, epi-DPA reaches a maximum concentration of 67% of the maximum ABA concentration while DPA reaches only 11% [2][3]. Furthermore, PA 4′-reductase from some species (e.g., Pisum sativum) produces exclusively DPA with no detectable epi-DPA, demonstrating that epi-DPA formation is enzyme- and species-dependent [4]. A DPA standard therefore cannot serve as a surrogate for epi-DPA in quantitative LC–MS/MS assays, enzyme studies, or tissue-specific ABA catabolism investigations. The quantitative evidence below establishes exactly where epi-DPA diverges from its closest analogs.

Target: Epi-DPA
Substitute: DPA
TLC polarity
Less polar epimer
More polar epimer
Endogenous ratio (bean)
1–2% of DPA
Baseline
Tissue specificity (apple)
Up to 67% of ABA max in pulp
Only 11% of ABA max in pulp
Metabolic interconversion
No conversion to DPA
No conversion to epi-DPA

Quantitative Evidence for Epi-Dihydrophaseic Acid Differentiation: Head-to-Head Comparisons with DPA and PA


Stereochemical Identity: Epi-DPA Is the Less Polar Epimer with a Cis-Diol Configuration Distinct from DPA

Reduction of phaseic acid methyl ester (5 mg, from tomato plants) yielded two epimeric dihydrophaseates separable by TLC. The less polar epimer was designated epi-dihydrophaseic acid. Comparison of NMR and IR spectra revealed that the secondary hydroxyl in the less polar epimer (epi-DPA) is cis to the oxymethylene group, placing both hydroxyl groups on the same side of the 6-membered ring; in the more polar epimer (DPA), the secondary hydroxyl is trans to the oxymethylene group [1]. This structural distinction is the basis for all downstream differences in chromatographic behavior, enzymatic recognition, and biological fate.

Stereochemical identity
Reported
Epi-DPA: cis-diol, less polar; DPA: trans-diol, more polar
Chromatographic assignment requires authentic epimer standard
TLC/NMR data (Milborrow 1975)
stereochemistry epimer separation TLC polarity NMR configuration

Endogenous Abundance: Epi-DPA Represents Only 1–2% of DPA Content in Phaseolus vulgaris Shoots

In Phaseolus vulgaris (French bean) shoots, quantification of endogenous (non-fed) metabolites by GC-MS revealed that epi-DPA content amounted to only 1–2% of the DPA content in the acidic fraction [1]. By contrast, when exogenous (±)-abscisic acid-[2-¹⁴C] was fed to bean shoots, epi-DPA in the acidic fraction ranged from 18 to 42% of the DPA content, and in the conjugated fraction from 50 to 200% [1]. This demonstrates that exogenous ABA is metabolized differently from endogenous ABA, and that epi-DPA abundance is context-dependent.

Endogenous abundance
Reported
Epi-DPA: 1–2% of DPA in Phaseolus vulgaris shoots
DPA standard cannot quantify low-abundance epimer
GC-MS; Zeevaart & Milborrow 1976
endogenous quantification ABA catabolism Phaseolus vulgaris GC-MS

Tissue-Specific Inversion: Epi-DPA Dominates Over DPA in Apple Pulp but Not in Seeds

In apple (Malus sylvestris var. domestica) pulp across four developmental stages (immature, preclimacteric, climacteric, postclimacteric), the maximum epi-DPA concentration reached 67% of the maximum ABA concentration, whereas the maximum DPA concentration reached only 11% of the maximum ABA concentration [1]. This represents a 6.1-fold higher relative accumulation of epi-DPA versus DPA in pulp tissue. In contrast, in apple seeds, DPA levels were higher than those of both PA and epi-DPA, and DPA appeared to be the major ABA metabolite [1]. This tissue-specific inversion of the epi-DPA:DPA ratio is not predictable from total DPA measurements alone.

Tissue-specific inversion
Reported
Apple pulp: epi-DPA max 67% of ABA max; DPA max 11% of ABA max
~6-fold higher epi-DPA accumulation in pulp vs DPA
LC-MS; Kondo et al. 2004
tissue-specific metabolism Malus domestica fruit ripening ABA metabolite profiling

Non-Interconvertibility: Epi-DPA and DPA Are Formed as Separate, Stable Metabolic Endpoints from PA

Feeding experiments in Phaseolus vulgaris demonstrated that DPA and epi-DPA are formed separately from PA and cannot be interconverted. When either purified DPA or epi-DPA was fed back to bean shoots, no conversion to the opposite epimer was detected under the extraction conditions employed or during short-term metabolic experiments [1]. This irreversible branching at the PA 4′-reductase step means that epi-DPA is not merely a pool of DPA but a metabolically independent endpoint, and its accumulation reflects a distinct enzymatic route that cannot be inferred from DPA quantification.

Metabolic fate
Reported
0% interconversion between epi-DPA and DPA in feeding experiments
Independent metabolic endpoints; both standards required
Phaseolus vulgaris; Zeevaart & Milborrow 1976
metabolic fate PA 4′-reductase irreversible metabolism ABA inactivation

Species-Specific PA 4′-Reductase Stereospecificity: Pisum sativum Enzyme Produces Only DPA, Not Epi-DPA

In a screening of plant extracts for PA 4′-reductase activity, the enzyme from immature garden pea (Pisum sativum) produced exclusively DPA as the reaction product; epi-DPA was not detected [1]. The reaction conditions were pH 8.0 with NADPH as the preferred coenzyme (superior to NADH), and the extract retained 80% of activity after 9 days of storage at −80 °C [1]. This demonstrates that epi-DPA formation is not an obligatory byproduct of PA reduction but instead requires a distinct reductase with opposite stereospecificity, which is absent from pea.

Enzyme stereospecificity
Reported
Pisum sativum PA 4′-reductase: 100% DPA, 0% epi-DPA
Epi-DPA formation is species- and enzyme-specific
JSCRP 2008; NADPH, pH 8.0
PA 4′-reductase enzyme stereospecificity Pisum sativum NADPH

Epi-Dihydrophaseic Acid: Priority Application Scenarios Grounded in Comparative Evidence


LC–MS/MS Method Development for Comprehensive ABA Metabolite Profiling

Because epi-DPA co-elutes with or near DPA in many reversed-phase LC gradients and shares the same molecular mass (282.33 g/mol) and similar MS/MS fragmentation patterns, unambiguous quantification requires an authentic epi-DPA standard for retention time confirmation and matrix-matched calibration. The evidence that endogenous epi-DPA can range from 1–2% (Phaseolus vulgaris [1]) to 67% of maximum ABA concentration (apple pulp [2]) of DPA underscores that omission of epi-DPA from the analyte panel can introduce tissue-dependent quantification errors exceeding 6-fold in certain matrices. Procurement of purified epi-DPA (≥95%) is therefore essential for any multi-analyte LC–MS/MS method intended for cross-species ABA catabolite profiling.

Tissue-Specific Fruit Ripening and Seed Dormancy Research

In apple pulp, epi-DPA is the predominant ABA catabolite (67% of ABA max vs. DPA at 11% of ABA max [1]), while in seeds the pattern is reversed with DPA as the major metabolite. This tissue-specific divergence means studies on fruit ripening, seed maturation, or postharvest physiology must distinguish epi-DPA from DPA to correctly interpret ABA inactivation rates. Using DPA alone would misrepresent the catabolic flux in pulp tissues by approximately 6-fold. Epi-DPA procurement is therefore critical for laboratories investigating ABA dynamics in rosaceous fruits, where this inversion has been quantitatively documented.

PA 4′-Reductase Enzymology and Stereospecificity Studies

The demonstration that PA 4′-reductase from Pisum sativum produces exclusively DPA with no detectable epi-DPA [1], while other species clearly produce both epimers [2], establishes that epi-DPA formation requires a distinct reductase with opposite stereospecificity. For enzymologists characterizing PA 4′-reductase isoforms, epi-DPA serves as both a negative control (for DPA-specific isoforms) and a required product standard (for epi-DPA-forming isoforms). Furthermore, because DPA and epi-DPA are not interconvertible [2], authentic epi-DPA is mandatory for product identification in reductases that yield this epimer.

Glucose Conjugate and Phase II Metabolite Identification in ABA Catabolism

Evidence for the natural occurrence of 4′-epi-dihydrophaseic acid glucose ester, distinct from the corresponding DPA glucose ester, has been obtained from tomato (Lycopersicon esculentum) shoots using ¹H NMR (500 MHz) and GC-MS [1]. Because the two epimeric glucose esters differ chromatographically and may exhibit distinct biological stabilities or transport properties, procurement of epi-DPA as the aglycone starting material is necessary for synthesizing, identifying, and quantifying the epi-DPA glucose ester conjugate in plant extracts. DPA-derived glucose ester standards cannot substitute for the epi series.

Application
Selection Property
Validation Focus
ABA metabolite profiling (LC–MS/MS)
Authentic epi-DPA standard for retention time and matrix-matched calibration
Peak assignment accuracy; tissue-dependent quantification bias review
Fruit ripening / seed dormancy studies
Tissue-specific epimer ratio interpretation
ABA catabolic flux estimation in pulp vs seed tissues
PA 4′-reductase enzymology
Product standard for stereospecific reductase isoforms
Enzyme product identification; negative control for DPA-specific isoforms
Glucose ester metabolite identification
Aglycone starting material for epi-DPA glucose ester synthesis
Chromatographic and biological characterization of phase II conjugates
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